3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent. This reaction is typically carried out in water at room temperature, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like iodobenzene diacetate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted triazolopyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring fused to a pyridine ring, known for their diverse biological activities.
Uniqueness
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of bromine and methyl groups, which can significantly influence its reactivity and biological properties. These structural features make it a valuable compound for medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3 |
InChI Key |
HBVHDCKZNGRHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.